2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-fluorophenylmethyl group at position 3 and an N-methyl-N-phenylacetamide moiety at position 1 (Fig. 1). Its molecular formula is C₂₂H₁₇FN₃O₃S, with a molecular weight of 428.45 g/mol. Thieno-pyrimidine derivatives are widely studied for their therapeutic applications, including kinase inhibition and anticancer activity, though specific data for this compound remain under investigation.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN3O3S/c1-24(16-8-3-2-4-9-16)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-5-6-10-17(15)23/h2-12,20H,13-14H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNBWGHYBCHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. Reagents such as sulfur and ammonia are often used under high-temperature conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thienopyrimidine intermediate.
Acylation to Form the Acetamide: The final step involves the acylation of the intermediate with N-methyl-N-phenylacetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes selective reactions at its carbonyl, fluorophenyl, and acetamide groups:
Enzymatic Interactions
-
MIF2 Inhibition : Thieno[3,2-d]pyrimidine derivatives exhibit competitive inhibition against macrophage migration inhibitory factor (MIF2) with IC₅₀ values in the micromolar range .
-
SARS-CoV-2 Target Engagement : Docking studies suggest potential interaction with TMPRSS2 and ACE2, though steric hindrance limits efficacy .
Stability Under Physiological Conditions
-
pH Sensitivity : Stable at pH 7.4 but undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions, forming degradation products .
Comparative Reactivity of Analogues
Structural analogues with modified substituents show varied reactivity:
| Analogue | Modification | Reactivity Trend |
|---|---|---|
| 2-{3-[(4-Fluorophenyl)methyl]-...-acetamide | Para-fluorine substitution | Enhanced metabolic stability vs. ortho-fluoro derivatives |
| N-(2,3-Dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-...}acetamide | Indenyl substitution | Increased steric hindrance reduces hydrolysis rate |
| tert-Butyl [(2-amino-4-oxo-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-5-yl)methyl] | Pyrrolo-pyrimidine core | Higher solubility but reduced enzymatic inhibition |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHFNOS
- Molecular Weight: 424.5 g/mol
- CAS Number: 1252844-29-3
- Structural Features: The compound features a thieno[3,2-d]pyrimidine ring system that contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit antitumor activity. In vitro studies have shown selective cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies: Compounds similar to this one have demonstrated effectiveness against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Bacterial and Fungal Strains: These compounds have shown effectiveness against multiple bacterial and fungal strains, indicating their potential as therapeutic agents for infections .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity:
- Starting Materials: Common precursors include various aryl halides and thioketones.
- Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity. The study found that specific modifications to the phenyl ring increased selectivity against cancer cells while minimizing toxicity to normal cells .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase enzymes, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Fluorine Substitution : Fluorine at the phenylmethyl position (target compound) improves metabolic stability and electronegativity, enhancing receptor interactions compared to chloro or methyl groups .
- Acetamide vs. Sulfonamide : The N-methyl-N-phenylacetamide group in the target compound reduces cytotoxicity risks associated with sulfonamide-containing analogues .
- Core Rigidity: The fully aromatic thieno-pyrimidine core offers superior π-stacking and hydrogen-bonding capabilities compared to dihydro or tetrahydropyrimidine cores .
Biological Activity
The compound 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide (CAS Number: 1252844-29-3) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study demonstrated that various derivatives showed antibacterial and antimycobacterial effects against multiple strains when tested in vitro. The most potent compounds in related studies were found to be non-toxic up to a concentration of 200 µmol/L, indicating a promising safety profile alongside their efficacy .
Summary of Antimicrobial Studies
| Compound | Activity Type | Effective Concentration | Reference |
|---|---|---|---|
| 2-{3-[(2-fluorophenyl)methyl]-...} | Antibacterial | Non-toxic up to 200 µmol/L | |
| Thieno[3,2-d]pyrimidines | Antimycobacterial | Varies by derivative |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Thieno[3,2-d]pyrimidine derivatives have shown selective cytotoxicity against cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. For instance, the compound's structural modifications have led to enhanced inhibitory activities against these cell lines with IC50 values reported as low as 27.6 µM for some derivatives .
Summary of Anticancer Studies
| Study | Cell Line | IC50 Value (µM) | Findings |
|---|---|---|---|
| Guo et al. (2025) | MDA-MB-231 | 27.6 | Strong cytotoxic activity observed |
| Elmongy et al. (2022) | Non-small cell lung cancer | 43 - 87 | Significant inhibitory activity |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine scaffold interacts with specific molecular targets involved in cell proliferation and survival pathways. Inhibition of key enzymes or receptors related to tumor growth and microbial resistance is likely contributing to its observed activities .
Q & A
Q. Key Optimization Parameters :
- Temperature control (60–80°C for cyclization; room temperature for coupling).
- Solvent selection (e.g., THF for alkylation, DMF for amide bond formation).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Which analytical techniques are essential for characterizing this compound and confirming its purity?
Level : Basic
Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the thieno[3,2-d]pyrimidine core and substituent positions .
- Mass Spectrometry (HRMS) : To verify molecular weight and detect impurities .
- HPLC : Assess purity (>95% required for pharmacological studies) .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low yields in the alkylation step?
Level : Advanced
Answer :
Low yields in alkylation often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .
- Catalyst Addition : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature Gradients : Gradual heating (40°C → 80°C) to minimize by-products .
- In-situ Monitoring : TLC or inline IR spectroscopy to track reaction progress .
How should researchers address contradictions in reported biological activities (e.g., varying IC50 values in anticancer assays)?
Level : Advanced
Answer :
Contradictions may stem from assay conditions or structural analogs. Resolve via:
Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
Structural Comparison : Compare with analogs (e.g., 4-fluorophenyl vs. 2-fluorophenyl derivatives) to identify substituent effects on activity .
Dose-Response Curves : Validate potency across multiple concentrations (e.g., 0.1–100 μM) .
What computational methods are employed to predict the mechanism of action and target binding?
Level : Advanced
Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or topoisomerases .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
How does the 2-fluorophenylmethyl group influence solubility and bioavailability?
Level : Basic
Answer :
The 2-fluorophenyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility. Strategies to improve bioavailability:
- Salt Formation : Hydrochloride salts for increased solubility .
- Nanoformulation : Liposomal encapsulation or PEGylation .
What are the hypothesized biological targets, and how are they validated experimentally?
Level : Basic
Answer :
Putative Targets :
- Kinases (e.g., PI3K/AKT) : Validate via kinase inhibition assays (ADP-Glo™) .
- Topoisomerase II : DNA relaxation assays .
- Apoptosis Pathways : Western blotting for caspase-3/9 activation .
Q. Validation Workflow :
In vitro Enzymatic Assays .
Gene Knockdown (siRNA) : Confirm target dependency .
In vivo Xenograft Models : Correlate target modulation with tumor regression .
How can researchers minimize by-product formation during the final acetamide coupling step?
Level : Advanced
Answer :
- Coupling Reagents : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency .
- Stoichiometry : Use 1.2 equivalents of the acetamide to drive reaction completion .
- Microwave-Assisted Synthesis : Reduce reaction time (10 min vs. 12 hrs) and by-products .
What structural analogs of this compound exhibit divergent biological activities, and what substituent effects are observed?
Level : Advanced
Answer :
What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Level : Advanced
Answer :
Challenges :
Q. Process Optimization :
- Flow Chemistry : Continuous flow reactors for hazardous steps (e.g., nitration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
